molecular formula C8H10N4O B2929085 4-(Pyrimidin-2-yl)piperazin-2-one CAS No. 1862847-95-7

4-(Pyrimidin-2-yl)piperazin-2-one

Cat. No.: B2929085
CAS No.: 1862847-95-7
M. Wt: 178.195
InChI Key: WTAKPEKYKCQVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:

    Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.

    Acidic Hydrolysis: Use of acids like hydrochloric acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with halogenated compounds.

    Cyclization Reactions: Formation of fused heterocyclic systems.

    Reductive Amination: Introduction of amine groups.

Common Reagents and Conditions:

    Substitution Reactions: Use of halogenated reagents like 2-chloropyrimidine.

    Cyclization Reactions: Catalysts such as palladium or copper.

    Reductive Amination: Reducing agents like sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKPEKYKCQVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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